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Compound of Interest

Compound Name: Celangulin XIX

Cat. No.: B15135923 Get Quote

Disclaimer: No published scientific literature was identified for a compound specifically named

"Celangulin XIX." This technical guide therefore focuses on the well-documented stomach

poison effects of closely related and extensively studied analogs, primarily Celangulin V, which

is considered a representative compound of this class of insecticidal agents. The information

presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary
Celangulins, a class of polyol esters derived from Celastrus angulatus, exhibit potent

insecticidal properties, predominantly through stomach poisoning. Upon ingestion, these

compounds inflict severe damage to the insect's midgut, leading to feeding cessation,

developmental abnormalities, and ultimately, mortality. The primary mode of action involves the

disruption of the midgut epithelium's cellular integrity and function. Specifically, Celangulin V

has been shown to target the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump in

the midgut cells of susceptible insects. This inhibition disrupts ion homeostasis and the

transmembrane potential, leading to cell death and the breakdown of the digestive system. This

guide provides a comprehensive overview of the quantitative toxicological data, experimental

methodologies, and the underlying physiological mechanisms of Celangulin's stomach poison

effects.

Quantitative Toxicological Data
The insecticidal efficacy of Celangulin analogs has been quantified through various bioassays.

The following tables summarize the key toxicological endpoints for different insect species.
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Table 1: Lethal Dose (LD) and Knockdown Time (KT) of Celangulin

Insect
Species

Celangulin
Analog

Parameter Value
Exposure
Time

Citation

Solenopsis

invicta (Large

workers)

Not Specified LD50 0.086 ng/ant 12 h [1]

LD50 0.046 ng/ant 24 h [1]

LD50 0.039 ng/ant 36 h [1]

LD50 0.035 ng/ant 48 h [1]

LD95 0.351 ng/ant 12 h [1]

LD95 0.119 ng/ant 24 h

LD95 0.106 ng/ant 36 h

LD95 0.093 ng/ant 48 h

KT50 11.187 min -

KT95 20.027 min -

Mythimna

separata (3rd

instar larvae)

Celangulin-V

Derivative (1-

6)

KD50 231.2 µg/g -

Celangulin-V

Derivative (c)
KD50 101.33 µg/g -

Celangulin-V

Derivative (b)
KD50 135.9 µg/g -

Table 2: Mortality Rates of Celangulin
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Insect
Species

Celangulin
Analog

Concentrati
on

Mortality
Rate

Exposure
Time

Citation

Ectropis

obliqua

hypulina (2nd

instar larvae)

0.2%

Celangulin
500x dilution 98.67% 3 days

1000x dilution 85.33% 3 days

1500x dilution 73.33% 3 days

Mythimna

separata (3rd

instar larvae)

Celangulin-V

Derivative

(1.1)

10 mg/mL 75.0% -

Celangulin-V

Derivative

(1.2)

10 mg/mL 83.3% -

Table 3: Effects of Celangulin V on Midgut Transmembrane Potentials in Mythimna separata

Treatment
Time After
Ingestion

Apical
Membrane
Potential
(Vam) (mV)

Basolateral
Membrane
Potential
(Vbm) (mV)

Citation

Control (DMSO) - -79.30 ± 7.96 Stable

Celangulin V (25

µg)
2 h -61.02 ± 12.07 Not specified

4 h -59.47 ± 12.54 Not specified

6 h -51.78 ± 13.02 Not specified

8 h -35.47 ± 10.23 Not specified

12 h -32.18 ± 12.44 Not specified
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Experimental Protocols
Stomach Poisoning Bioassay (Leaf-dipping Method)
This method is commonly used to evaluate the stomach toxicity of insecticides against

lepidopteran larvae.

Preparation of Test Solutions: Celangulin analogs are dissolved in an appropriate solvent

(e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared

using distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on

the leaf surface.

Leaf Treatment: Fresh, clean leaves of a host plant (e.g., cabbage for Plutella xylostella or

corn for Mythimna separata) are dipped into the test solutions for a specified duration (e.g.,

10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test

compound. The leaves are then air-dried.

Insect Exposure: Third-instar larvae, often starved for a few hours to ensure immediate

feeding, are introduced into a petri dish or a similar container lined with a moist filter paper

and containing a treated leaf.

Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours).

Larvae are considered dead if they do not respond to gentle prodding with a fine brush. The

lethal concentration (LC50) or lethal dose (LD50) is calculated using probit analysis.

Midgut Transmembrane Potential Measurement
This electrophysiological technique is used to assess the impact of toxins on the ion transport

and cellular health of the insect midgut.

Insect Dissection: Sixth-instar larvae of Mythimna separata are anesthetized and dissected

to isolate the midgut. The midgut is then mounted in a perfusion chamber.

Electrode Placement: Glass microelectrodes filled with a KCl solution are used to measure

the transmembrane potentials. One electrode is inserted into a midgut epithelial cell to

measure the apical membrane potential (Vam), and another is placed in the hemolymph side

to measure the basolateral membrane potential (Vbm).
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Toxin Application: The midgut is perfused with a saline solution. For ingestion studies, larvae

are force-fed with a specific dose of Celangulin V dissolved in a carrier like DMSO prior to

dissection. For direct application studies, Celangulin V is added to the perfusion solution.

Data Recording and Analysis: The changes in Vam and Vbm are recorded over time. A

significant depolarization (decrease in the negative value) of the membrane potential

indicates a disruption of ion gradients and cellular damage.

Mechanism of Action and Signaling Pathways
The primary target of Celangulin V as a stomach poison is the V-ATPase located on the apical

membrane of midgut epithelial cells in susceptible insects.
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Caption: Proposed signaling pathway of Celangulin V stomach toxicity.

Upon ingestion, Celangulin V binds to and inhibits the V-ATPase enzyme on the apical

membrane of midgut cells. This enzyme is crucial for pumping protons from the cytoplasm into

the midgut lumen, which energizes the transport of K+ into the cell, creating a high luminal pH

and a steep electrochemical gradient. Inhibition of V-ATPase disrupts this proton pumping,

leading to a collapse of the ion gradient and depolarization of the apical membrane. This

ultimately results in swelling of the mitochondria and endoplasmic reticulum, the formation of

lysosome-like vacuoles, and necrotic cell death. The widespread damage to the midgut

epithelium leads to a cessation of feeding, paralysis of the digestive tract, and eventual death

of the insect.

Experimental and Logical Workflows
The assessment of a compound's stomach poison effects follows a logical progression from

initial screening to detailed mechanistic studies.
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Caption: General experimental workflow for evaluating stomach poison effects.

This workflow begins with broad screening to identify active compounds, followed by

quantitative dose-response studies to determine potency. Subsequent experiments delve into
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the physiological and cellular effects, such as antifeedant activity and midgut tissue damage.

Advanced techniques like electrophysiology and biochemical assays are then employed to

elucidate the specific molecular target and mechanism of action.

Conclusion
Celangulin analogs, particularly Celangulin V, are potent stomach poisons that target the insect

midgut. The primary mechanism of action is the inhibition of V-ATPase, leading to a cascade of

events that culminates in the destruction of the midgut epithelium and insect mortality. The

quantitative data and detailed protocols provided in this guide offer a solid foundation for further

research and development of celangulin-based bio-insecticides. Future work should focus on

structure-activity relationship studies to identify or synthesize novel analogs with improved

potency and a broader spectrum of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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